(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13788484

Molecular Formula: C22H28NOP

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28NOP |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | [2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane |

| Standard InChI | InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1 |

| Standard InChI Key | FYXTWZZTVCGWFU-HXUWFJFHSA-N |

| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |

| SMILES | CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

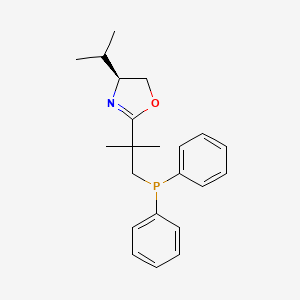

Chemical Structure and Nomenclature

The compound is a diastereomerically pure oxazole derivative with a chiral center at the 4-position. Its full name is (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, with a molecular formula of C₂₂H₂₈NOP and molecular weight 353.44 g/mol .

Key Structural Features:

-

Oxazole Core: A five-membered heterocyclic ring containing nitrogen and oxygen.

-

Chiral Center: An (S)-configured carbon at position 4, substituted with an isopropyl group.

-

Diphenylphosphino Group: Attached to a 2-methylpropan-2-yl (neopentyl) backbone, enhancing steric bulk.

SMILES Notation:

CC(C)[C@H]1COC(=N1)C(C)(C)CP(c2ccccc2)c3ccccc3

Physical and Chemical Properties

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₈NOP | |

| Molecular Weight | 353.44 g/mol | |

| Optical Activity | [α]²²D 25.0°, c = 0.5 in CHCl₃ | |

| Refractive Index | n²⁰/D 1.575 | |

| Density | 1.057 g/mL (25°C) |

The compound’s refractive index and density suggest a non-volatile, polar organic liquid. Its optical activity confirms enantiomeric purity, critical for catalytic applications .

Applications in Catalysis

This ligand is designed for asymmetric hydrogenation, leveraging its chiral environment and electron-donating phosphine group. Key features include:

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Flash Point | 110°C | |

| WGK Germany | 3 (Water Hazard Class) | |

| First Aid | Wash skin/eyes; seek medical attention if ingested |

Handling Precautions:

-

Storage: Stable under inert gas, away from moisture.

-

Disposal: Consult local regulations for hazardous organic waste .

Comparative Analysis with Related Ligands

Table 4: Structural and Functional Comparison

| Ligand | Phosphine Substituent | Chiral Element | Application Scope |

|---|---|---|---|

| (S)-iPr-PHOX | Diphenylphosphino-phenyl | 4-Isopropyl oxazole | Rhodium-catalyzed hydrogenation |

| Current Compound | Diphenylphosphino-neopentyl | 4-Isopropyl oxazole | Iridium/ruthenium systems |

The neopentyl group in this ligand provides greater steric bulk than phenyl-based analogs, potentially improving selectivity in crowded reaction environments .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume